molecular formula C11H14O2 B13905907 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one

2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one

Cat. No.: B13905907
M. Wt: 178.23 g/mol
InChI Key: BYSOKMZMLYCWCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one is a high-purity liquid photoinitiator offered for research and development in advanced materials science. This compound is structurally analogous to the widely used photoinitiator known as Omnirad 1173 or Darocur 1173 (2-Hydroxy-2-methyl-1-phenylpropan-1-one) . As a Type I photoinitiator, its primary research value lies in its ability to undergo efficient cleavage upon exposure to ultraviolet (UV) light, generating free radicals that initiate polymerization reactions . This mechanism is fundamental to UV-curing technologies, making it a critical component for developing innovative coatings, inks, adhesives, and photoresists . Researchers utilize this compound to study and formulate UV-curable systems that require rapid curing speeds, low volatility, and excellent compatibility with other functional monomers and photoinitiators . Its properties are particularly valuable in applications demanding minimal yellowing and high shelf-life stability for the final product . Beyond its role in industrial coatings, this photoinitiator is a key reagent in specialized polymer research, including the synthesis of hydrogels for biomedical applications, the fabrication of dental composites, and in photochemical thiol-ene "click" reactions for creating highly functional polyols and other complex polymer architectures . The determination of the optimal concentration for specific formulations is a key area of research, as it directly influences the mechanical strength, cross-linking density, and performance of the resulting polymer network . Handling and Safety: This product is classified with a warning hazard signal. Precautions during handling include wearing protective gloves and eye protection, and using it only in a well-ventilated place . Notice: This product is intended for research use only and is not intended for human or veterinary use .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-hydroxy-2-methyl-1-(4-methylphenyl)propan-1-one

InChI

InChI=1S/C11H14O2/c1-8-4-6-9(7-5-8)10(12)11(2,3)13/h4-7,13H,1-3H3

InChI Key

BYSOKMZMLYCWCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)(C)O

Origin of Product

United States

Synthetic Methodologies and Pathways to 2 Hydroxy 2 Methyl 1 P Tolyl Propan 1 One

Established Synthetic Routes for α-Hydroxyketones

The formation of the α-hydroxy ketone functional group is a cornerstone of organic synthesis, with several reliable methods having been established over decades of research. These can be broadly categorized into oxidation-based approaches, directed hydroxylations, and transition-metal-catalyzed variants.

A primary strategy for synthesizing α-hydroxy ketones involves the oxidation of a ketone at the α-carbon. This is typically achieved by first converting the ketone into a more reactive enol or enolate intermediate. The oxidation of silyl (B83357) enol ethers with reagents like meta-chloroperoxybenzoic acid (mCPBA) is a classic and effective method. youtube.com

Direct oxidation of ketones is also possible using various reagent systems. The combination of iodine (I₂) and dimethyl sulfoxide (B87167) (DMSO) can facilitate the α-hydroxylation of carbonyl compounds. researchgate.net Another approach involves the use of potassium permanganate (B83412) (KMnO₄) for the direct conversion of terminal olefins into α-hydroxy ketones. organic-chemistry.org These methods offer a direct route, though selectivity can be a challenge depending on the substrate's complexity.

Table 1: Comparison of Selected Oxidation Approaches for α-Hydroxy Ketone Synthesis

Method Key Reagents Substrate Key Features
Enolate Oxidation mCPBA, Potassium carbonate Silyl Enol Ether Proceeds via epoxidation of the enol ether followed by hydrolysis. youtube.com
Direct Ketone Oxidation I₂, DMSO Ketone Utilizes inexpensive reagents and is operationally simple. researchgate.net
Olefin Oxidation KMnO₄ Terminal Olefin Highly chemoselective and effective for specific substrates. organic-chemistry.org

To overcome challenges of regioselectivity in the hydroxylation of unsymmetrical ketones, directed hydroxylation strategies have been developed. These methods utilize a directing group that temporarily binds to the substrate and positions a catalyst to functionalize a specific C-H bond. For instance, copper-catalyzed hydroxylations using imine directing groups have shown success in selectively oxidizing C-H bonds at positions dictated by the geometry of the directing group-substrate complex. acs.org While powerful, these methods require additional steps for the installation and removal of the directing group.

Palladium catalysis has emerged as a versatile tool for the synthesis of α-hydroxy ketones. One notable method involves the direct oxidation of ketones using a chiral bimetallic palladium(II) complex in the presence of a co-oxidant like copper(II) chloride and an oxygen atmosphere. The reaction rate can be enhanced by the addition of a strong acid, which is believed to accelerate the initial enolization of the ketone.

Another powerful palladium-catalyzed approach is the asymmetric allylic alkylation (AAA) of ketone enolates. This method allows for the enantioselective synthesis of α-substituted ketones, which can be precursors to α-hydroxy ketones. Furthermore, palladium catalysts have been employed in the arylation of arylglyoxals to produce α-hydroxy ketones.

Novel Synthetic Approaches for the p-Tolyl Propanone Scaffold

While direct synthesis examples for 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one are not abundant in readily available literature, a robust and industrially relevant pathway can be constructed based on fundamental organic reactions. A common and effective method for creating aryl ketones is the Friedel-Crafts acylation. libretexts.orgscribd.comyoutube.comyoutube.com This reaction can be adapted to produce the p-tolyl propanone scaffold, which is then further functionalized.

A plausible multi-step synthesis is as follows:

Friedel-Crafts Acylation: Toluene (B28343) is reacted with an acyl halide, such as isobutyryl chloride or 2-chloro-2-methylpropanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgscribd.com The methyl group on the toluene ring is an ortho-, para-director, leading to a mixture of isomers, with the para-substituted product, 2-methyl-1-(p-tolyl)propan-1-one, being a major product due to reduced steric hindrance. libretexts.org

α-Halogenation: The resulting ketone, 2-methyl-1-(p-tolyl)propan-1-one, is then halogenated at the α-position. This tertiary C-H bond is susceptible to free-radical halogenation.

Hydrolysis: The intermediate α-haloketone, 2-chloro-2-methyl-1-(p-tolyl)propan-1-one, undergoes nucleophilic substitution with a hydroxide (B78521) source (e.g., sodium hydroxide in an aqueous solution) to yield the final product, 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one. jove.comjove.com This step proceeds via a nucleophilic substitution mechanism. jove.comjove.comyoutube.com

This sequence is outlined in patents for the general preparation of aromatic α-hydroxy ketones, highlighting its industrial viability. googleapis.com

Reaction Mechanism Elucidation in Synthesis

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. The synthesis of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one via the Friedel-Crafts and subsequent hydrolysis route involves several key mechanistic steps.

Lewis Acid Catalysis in Friedel-Crafts Acylation: In the first step, the Lewis acid (e.g., AlCl₃) plays a critical role. It coordinates to the halogen atom of the acyl chloride, which polarizes the carbon-halogen bond and facilitates its cleavage. sigmaaldrich.combyjus.com This generates a highly electrophilic acylium ion (R-C=O⁺), which is stabilized by resonance. byjus.com The aromatic ring of toluene then acts as a nucleophile, attacking the acylium ion in a classic electrophilic aromatic substitution reaction. masterorganicchemistry.comyoutube.com The catalyst is regenerated in the workup phase. Because the resulting ketone product can also act as a Lewis base and complex with the AlCl₃, stoichiometric amounts of the catalyst are often required. wikipedia.org

Nucleophilic Substitution in Hydrolysis: The final step, the conversion of the α-haloketone to the α-hydroxy ketone, is a nucleophilic substitution reaction. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic α-carbon and displacing the halide leaving group. jove.comjove.com This reaction typically proceeds via an Sₙ2 pathway. jove.comjove.comyoutube.com Sₙ1 reactions are generally disfavored for α-haloketones because the resulting α-carbocation is destabilized by the adjacent electron-withdrawing carbonyl group. jove.comjove.com The use of a strong base as the nucleophile requires careful control, as it can also promote competing enolate formation. jove.comjove.com

Table 2: Compound Names Mentioned in this Article

Compound Name
2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one
2-methyl-1-(p-tolyl)propan-1-one
2-chloro-2-methyl-1-(p-tolyl)propan-1-one
Toluene
Isobutyryl chloride
2-chloro-2-methylpropanoyl chloride
Aluminum chloride
Sodium hydroxide
meta-chloroperoxybenzoic acid
Iodine
Dimethyl sulfoxide
Potassium permanganate
Copper(II) chloride

Stereochemical Considerations and Control

A fundamental aspect of a molecule's synthesis is the consideration of its stereochemistry. Stereoisomers, which are molecules with the same molecular formula and sequence of bonded atoms but different three-dimensional orientations, can exhibit distinct biological and chemical properties. However, in the case of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one, the molecule is achiral.

The carbon atom bonded to the hydroxyl group (C2) is attached to two identical methyl groups. For a carbon center to be chiral, it must be bonded to four different substituent groups. Since this condition is not met, 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one does not possess a stereocenter and therefore does not have enantiomers or diastereomers. Consequently, methods for stereochemical control, such as asymmetric synthesis or chiral resolution, are not applicable to the synthesis of this specific compound. The synthesis will always yield a single, achiral product.

Scale-Up Considerations and Process Optimization for Academic Synthesis

Transitioning a chemical synthesis from a small, exploratory scale to a larger, preparative scale for academic purposes requires careful planning and optimization to ensure efficiency, safety, and reproducibility. The primary goals are to maximize yield and purity while maintaining a safe and manageable process within a laboratory setting.

Key parameters that require optimization include reaction concentration, temperature, catalyst loading, reaction time, and the purification method. For the synthesis of an α-hydroxy ketone like 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one, which can be prepared through methods such as the Friedel-Crafts acylation followed by α-halogenation and subsequent hydrolysis, several factors must be considered for scale-up.

Key Optimization Parameters:

Solvent and Concentration: The choice of solvent is crucial. For a Friedel-Crafts reaction, common solvents include dichloromethane (B109758) or carbon disulfide. When scaling up, the concentration of reactants (the "Molarity") must be optimized. Higher concentrations can increase reaction rates but may also lead to issues with solubility, viscosity, and heat dissipation.

Temperature Control: Many synthetic steps are exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of side products. A robust cooling system and monitoring of the internal reaction temperature are essential.

Reagent Addition: The rate of addition of reagents, particularly catalysts like aluminum chloride in a Friedel-Crafts reaction or halogenating agents, must be carefully controlled to manage the reaction rate and temperature.

Work-up and Purification: Procedures that are simple on a small scale, such as liquid-liquid extractions in a separatory funnel, can become cumbersome and hazardous on a larger scale. Alternative methods like quenching the reaction in a larger vessel and using larger filtration setups may be necessary. Purification by column chromatography, while effective for small quantities, can be impractical for scaling up in an academic lab. Recrystallization or distillation are often more suitable techniques for purifying larger batches of the final product.

Data Table: Hypothetical Optimization of a Synthesis Step (e.g., Hydroxylation)

ParameterInitial Condition (1 mmol scale)Optimized Condition (100 mmol scale)Rationale for Change
Solvent Volume 10 mL500 mLMaintain adequate stirring and heat transfer.
Temperature Room Temperature (25°C)10-15°C (with ice bath)Control exothermicity of the reaction.
Reagent Addition Single portionSlow, dropwise addition over 30 minPrevent temperature spikes and side reactions.
Stirring Magnetic stir barOverhead mechanical stirrerEnsure efficient mixing in a larger volume.
Purification Flash ChromatographyRecrystallizationMore practical and efficient for larger quantities.

Challenges in Academic Scale-Up:

The primary challenges in an academic setting involve limitations in equipment and safety infrastructure compared to industrial settings.

Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient in larger flasks.

Mass Transfer: Ensuring homogeneous mixing of reactants in larger volumes can be difficult with standard laboratory equipment.

Safety: Handling larger quantities of flammable solvents and corrosive reagents increases potential hazards. A thorough risk assessment is mandatory.

Automated systems and flow chemistry reactors can offer solutions for safer and more efficient scale-up, even in an academic environment, by allowing for precise control over reaction parameters and minimizing the volume of hazardous materials handled at any given time. nih.gov

Photochemistry and Mechanistic Insights into Photoinitiation

Electronic Excitation and Photophysical Processes

The initial event in the photochemistry of this compound is the absorption of a photon, leading to an electronically excited state. The nature of this excitation and the subsequent photophysical processes are crucial in determining the efficiency of the photoinitiation process.

Table 1: Comparative UV-Vis Absorption Data of Related Photoinitiators
Compoundλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Solvent
2-Hydroxy-2-methyl-1-phenylpropan-1-one244, 278, 322Not specifiedNot specified
Benzophenone~250, ~340~18,000, ~150Cyclohexane

Upon absorption of UV radiation, the molecule is promoted to an excited singlet state (S₁). For many ketones, this is followed by a rapid and efficient intersystem crossing (ISC) to the corresponding triplet state (T₁). The nature of the lowest excited triplet state is a critical determinant of the subsequent photochemical reactivity. For α-hydroxy ketones with para-substituents like a methyl group, the lowest triplet state is generally considered to be of n,π* character. nih.gov This n,π* triplet state is highly reactive and is the precursor to the subsequent bond cleavage. While the specific lifetime of the excited state for 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one is not documented in available literature, it is expected to be very short, on the order of nanoseconds or even picoseconds, due to the efficient cleavage process.

Photolytic Cleavage Mechanisms (Norrish Type I)

The primary photochemical reaction for 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one is the Norrish Type I cleavage, which involves the homolytic scission of the α-carbon-carbon bond.

From the reactive n,π* triplet state, the molecule undergoes a rapid α-cleavage, breaking the bond between the carbonyl carbon and the adjacent quaternary carbon. This homolytic cleavage results in the formation of two radical fragments: a 4-methylbenzoyl radical and a 2-hydroxy-2-propyl radical. nih.gov

Scheme 1: Norrish Type I Cleavage of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one

These generated free radicals are the active species that initiate polymerization by attacking monomer units.

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of molecules undergoing a specific event divided by the number of photons absorbed. For efficient photoinitiators, a high quantum yield of radical formation is desirable. While a specific quantum yield for 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one is not found in the surveyed literature, it is known that para-substitution with a methyl group on the phenyl ring of α-hydroxy ketones enhances the n→π* character of the triplet state, which in turn promotes a more efficient α-cleavage. nih.gov Therefore, it is expected that the quantum yield of radical formation for the p-tolyl derivative is high, likely comparable to or greater than that of the unsubstituted parent compound.

Table 2: Illustrative Quantum Yields for Norrish Type I Cleavage of Ketones
CompoundQuantum Yield (Φ)Conditions
Acetone (in hexane)~0.1313 nm, room temperature
Benzoin (B196080) methyl ether~0.3313 nm, benzene

Intermolecular Hydrogen Abstraction Reactions in Photoreactivity

While the primary photochemical process is the Norrish Type I cleavage, the generated radicals can participate in secondary reactions, including intermolecular hydrogen abstraction. The 4-methylbenzoyl radical and the 2-hydroxy-2-propyl radical can abstract hydrogen atoms from suitable donor molecules present in the reaction medium, such as the solvent or monomer. These hydrogen abstraction reactions can lead to the formation of new radicals, which may also participate in the initiation or termination steps of polymerization. The propensity for hydrogen abstraction depends on the reactivity of the radicals and the bond dissociation energies of the C-H bonds in the surrounding molecules. Generally, the benzoyl radical is known to be reactive in hydrogen abstraction.

Influence of Molecular Structure on Photoinitiation Efficiency

Substituent Effects on Reactivity (e.g., p-tolyl vs. phenyl group)

The substitution pattern on the aromatic ring of α-hydroxy ketone photoinitiators plays a critical role in their photoinitiation efficiency. The presence of a para-substituent, such as the methyl group in the p-tolyl moiety of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one, significantly influences the photochemical properties compared to its unsubstituted phenyl analogue, 2-Hydroxy-2-methyl-1-phenylpropan-1-one.

Early research into α-hydroxyketone photoinitiators revealed that modifying substituents on the benzoyl moiety could optimize their photochemical properties. Para-substituted derivatives, including those with methyl (CH₃), chloro (Cl), or fluoro (F) groups, have been shown to enhance the n→π* transition character of the lowest excited triplet state (T₁). researchgate.net This enhancement promotes a faster and more efficient α-cleavage (Norrish Type I reaction) upon UV irradiation, which is the primary radical-generating step. researchgate.net The α-cleavage process for these types of molecules can occur on a picosecond timescale. researchgate.net

In contrast, strong electron-donating groups, such as dimethylamino or thioether groups, at the para position can alter the configuration of the lowest triplet state to a π,π* character. researchgate.net This change in electronic configuration often leads to a lack of α-cleavage from the triplet state, thereby reducing the photoinitiation efficiency. researchgate.net Alkoxy groups represent an intermediate case where α-cleavage still occurs efficiently, but at a comparatively slower rate. researchgate.net The p-tolyl group, with its mildly electron-donating methyl substituent, strikes a balance that favors the desired rapid and efficient α-cleavage mechanism.

Para-Substituent on Benzoyl RingNature of Lowest Triplet State (T₁)Effect on α-Cleavage EfficiencyReference
-H, -Cl, -F, -CH₃ (tolyl)n,πPromotes fast and efficient α-cleavage researchgate.net
-N(CH₃)₂, -S-Rπ,πLack of α-cleavage researchgate.net
-O-R (Alkoxy)IntermediateEfficient, but relatively slow α-cleavage researchgate.net

Impact of α-Hydroxyl Group and Alkyl Substitution

The α-hydroxyl group and the adjacent methyl groups are fundamental to the high efficiency of this class of photoinitiators. The α-hydroxyl moiety is a key structural feature that enables rapid and efficient generation of the initiating free radicals.

Upon absorption of UV light and promotion to an excited state, the molecule undergoes homolytic bond cleavage between the carbonyl carbon and the adjacent quaternary carbon. This α-cleavage is the defining characteristic of Type I photoinitiators. lencolo37.com The presence of the α-hydroxyl group helps to stabilize the resulting ketyl radical through intramolecular hydrogen bonding.

Furthermore, studies have shown that modification of this hydroxyl group can impact the cleavage rate. For instance, alkylation of the 2-hydroxy group (replacing the hydrogen with an alkyl chain) has been found to promote even faster α-cleavage, occurring on a picosecond timescale. researchgate.net This is in contrast to converting the hydroxyl to an ester derivative, which results in a much slower cleavage process, on the microsecond timescale. researchgate.net This highlights the crucial role of the electronic and steric environment at the α-position in controlling the rate of radical formation.

Interaction with Co-initiators and Sensitizers

While 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one is a highly efficient Type I photoinitiator that can function independently, its performance can be modulated in blended systems containing co-initiators or sensitizers. These interactions are typically classified as Type II photoinitiation, involving electron transfer, or energy transfer processes.

Electron Transfer Mechanisms in Type II Photoinitiation

Type II photoinitiation systems generate free radicals through a bimolecular reaction that requires the presence of a co-initiator. researchgate.net Unlike Type I initiators which cleave directly, a Type II photoinitiator, upon excitation by light, abstracts a hydrogen atom or an electron from a donor molecule (the co-initiator). researchgate.netbomar-chem.com This process creates the radical species that initiate polymerization. bomar-chem.com Common co-initiators are molecules like tertiary amines or thiols. lencolo37.combomar-chem.com

The general mechanism involves the photoinitiator absorbing a photon and transitioning to an excited triplet state. researchgate.net In this activated state, it can undergo an electron transfer from the co-initiator. This is followed by a proton transfer, which ultimately generates the reactive radicals responsible for initiating polymerization. researchgate.net While α-hydroxy ketones are primarily categorized as Type I initiators, they can participate in secondary radical generation pathways in complex formulations. For example, recent studies have shown that electron transfer can occur from a photoexcited luminophore (a light-emitting compound) to the ground-state of a photoinitiator, providing an alternative mechanism for generating free radicals. acs.org

Photoinitiator TypeMechanismRequirementExample InitiatorsReference
Type I (α-Cleavage)Unimolecular bond cleavage upon UV exposure to form two radical fragments directly.Noneα-Hydroxy ketones, Acylphosphine oxides lencolo37.comresearchgate.net
Type II (Hydrogen Abstraction)Bimolecular reaction where the excited initiator abstracts an electron/hydrogen from a co-initiator.Co-initiator (e.g., amine, thiol)Benzophenones, Thioxanthones lencolo37.comresearchgate.netbomar-chem.com

Energy Transfer Processes in Blended Systems

In many practical applications, photoinitiators are used in blends to optimize curing performance, particularly for surface versus through-cure in thick or pigmented coatings. bgsu.edu In these blended systems, energy transfer can occur between different components.

A sensitizer (B1316253) is a compound that can be added to a formulation to extend the effective wavelength range of the photoinitiator. bomar-chem.com The sensitizer absorbs light at wavelengths where the primary photoinitiator has low absorption. After absorbing the energy, the sensitizer transitions to an excited state and then transfers this energy to the photoinitiator molecule. bomar-chem.com The photoinitiator, now in an excited state, proceeds to generate radicals through its usual mechanism. This process is often a triplet-triplet energy transfer (TTET), where the excited triplet state of the sensitizer transfers its energy to the ground-state photoinitiator, exciting it to its triplet state from which cleavage or reaction can occur. chemrxiv.org This allows for the use of light sources, such as LEDs or sunlight, that may not perfectly match the absorption spectrum of the initiator alone. nih.govrsc.org

The efficiency of energy transfer is dependent on factors such as the spectral overlap between the sensitizer's emission and the initiator's absorption. bohrium.com α-Hydroxy ketones are often blended with other photoinitiators, like bisacylphosphine oxides, to create a system that responds to a broader range of UV wavelengths, ensuring uniform curing throughout the entire depth of a coating. bgsu.edu

Advanced Spectroscopic and Structural Elucidation of 2 Hydroxy 2 Methyl 1 P Tolyl Propan 1 One

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. rsc.org The vibrational modes of a molecule are sensitive to its geometry, allowing for the analysis of different rotational isomers (conformers). For 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one, key rotational degrees of freedom include the orientation of the hydroxyl group and the rotation around the bond connecting the carbonyl group to the p-tolyl ring.

A complete vibrational analysis involves the assignment of observed spectral bands to specific molecular motions. For 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one, while a specific, published, and fully assigned experimental spectrum is not available, the expected characteristic bands can be predicted based on its functional groups.

Key expected vibrational modes would include:

O-H Stretching: A broad band typically expected in the 3200-3600 cm⁻¹ region in the FTIR spectrum, characteristic of the hydroxyl group. Its position and shape are highly sensitive to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the p-tolyl group are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band in the region of 1660-1700 cm⁻¹ is the characteristic signature of the aryl ketone carbonyl group. researchgate.net Its exact frequency can be influenced by conjugation with the aromatic ring and the conformation of the molecule.

Aromatic C=C Stretching: The p-tolyl ring would exhibit characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretch of the tertiary alcohol group is expected in the 1100-1200 cm⁻¹ range.

CH₃ Bending: Symmetric and asymmetric bending modes of the three methyl groups would produce signals in the 1370-1470 cm⁻¹ region.

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity (FTIR)Notes
O-H Stretch3200 - 3600Medium-Strong, BroadSensitive to hydrogen bonding
Aromatic C-H Stretch3000 - 3100Medium-WeakCharacteristic of the p-tolyl group
Aliphatic C-H Stretch2850 - 3000MediumFrom the three methyl groups
C=O Stretch1660 - 1700StrongConjugated aryl ketone
Aromatic C=C Stretch1450 - 1600Medium-StrongMultiple bands expected
CH₃ Bending1370 - 1470MediumAsymmetric and symmetric modes
C-O Stretch1100 - 1200MediumTertiary alcohol C-O bond

The presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) allows for the possibility of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding.

Intramolecular Hydrogen Bonding: This would occur if the molecule adopts a conformation where the hydroxyl proton interacts with the carbonyl oxygen. Spectroscopically, this would result in a red-shift (shift to lower frequency) of both the O-H and C=O stretching bands compared to a conformation without this interaction. The O-H band would also likely be sharper than one involved in intermolecular bonding.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, molecules can form hydrogen-bonded dimers or larger aggregates. This typically leads to a significant broadening and a substantial red-shift of the O-H stretching band in the FTIR spectrum. msu.edu Temperature-dependent FTIR studies can be employed to distinguish between these bonding types, as intermolecular bonds are more easily disrupted upon heating. msu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

NMR spectroscopy is an indispensable technique for confirming the carbon-hydrogen framework of an organic molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.

Based on the structure of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one, the following signals would be predicted in its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Signals
Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons (ortho to C=O)~7.8-8.0Dimer2H
Aromatic Protons (meta to C=O)~7.2-7.4Dimer2H
Hydroxyl Proton (-OH)Variable (e.g., 2-5)Singlet (broad)1H
p-Tolyl Methyl Protons (-CH₃)~2.4Singlet3H
Geminal Methyl Protons (-C(CH₃)₂)~1.5Singlet6H
Predicted ¹³C NMR Signals
Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)>195
Aromatic Carbons (p-tolyl ring)125-145
Quaternary Carbon (-C(OH))70-85
Geminal Methyl Carbons (-C(CH₃)₂)25-35
p-Tolyl Methyl Carbon (-CH₃)~21

Isotopic labeling involves the replacement of an atom (e.g., ¹H, ¹²C, ¹⁶O) with one of its isotopes (e.g., ²H or D, ¹³C, ¹⁸O). While no specific isotopic labeling studies on 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one have been reported, this technique is invaluable for elucidating reaction mechanisms. For instance, if this molecule were used in a photochemical reaction, labeling the carbonyl oxygen with ¹⁸O could help track its fate in the products via mass spectrometry. Similarly, deuterium (B1214612) (²H) labeling of the methyl groups could be used in more advanced NMR experiments to study molecular dynamics or to simplify complex spectra. A common simple application is exchanging the acidic -OH proton with deuterium by adding D₂O to the NMR sample, which causes the -OH signal to disappear from the ¹H NMR spectrum, confirming its assignment. msu.edu

Solid-state NMR (ssNMR) provides structural information on materials in their solid phase. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can detect these interactions, which are dependent on the orientation of the molecule relative to the magnetic field. This makes ssNMR a powerful tool for studying molecular packing, polymorphism (the existence of different crystal forms), and the specific conformation of a molecule in its crystalline state. For 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one, ssNMR could differentiate between distinct molecules in an asymmetric crystal unit or identify different crystalline forms, which might arise from different arrangements of intermolecular hydrogen bonds. However, no dedicated solid-state NMR studies for this compound are currently available in the literature.

Mass Spectrometry Techniques for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Upon ionization, the molecular ion can undergo fragmentation, breaking down into smaller, characteristic charged fragments. The resulting fragmentation pattern is a fingerprint that can be used to confirm the molecular structure.

For 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one (Molecular Weight: 178.23 g/mol ), the most common fragmentation pathway for ketones is alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group.

Two primary alpha-cleavage pathways are possible:

Cleavage between the carbonyl carbon and the p-tolyl ring: This would result in the formation of a p-tolyl acylium ion (CH₃-C₆H₄-CO⁺) with an m/z of 119. This is often a very stable and thus abundant fragment for aryl ketones.

Cleavage between the carbonyl carbon and the tertiary carbon: This would result in the formation of a 2-hydroxy-2-propyl cation fragment, though the charge is more likely to be retained on the larger aromatic fragment. The loss of a neutral 2-hydroxy-2-propyl radical (mass = 59) from the molecular ion would result in the same p-tolyl acylium ion at m/z 119.

Another likely fragmentation is the loss of a methyl radical (CH₃•, mass = 15) from the molecular ion, leading to a fragment ion at m/z 163. A specific, published mass spectrum detailing the fragmentation pathways for this compound could not be located.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

A comprehensive search of crystallographic databases and scientific literature reveals that detailed single-crystal X-ray diffraction data for 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one has not been publicly reported. The determination of a crystal structure is a prerequisite for a definitive analysis of its solid-state molecular and supramolecular architecture. Without experimental crystallographic data, a factual description of the crystal packing, specific intermolecular interactions, and conformational preferences in the crystalline state cannot be provided.

The subsequent sections are therefore based on a theoretical analysis of the potential interactions and conformations that would be anticipated for this molecule, grounded in fundamental principles of crystallography and the known behavior of its constituent functional groups.

Crystal Packing and Intermolecular Interactions (e.g., C-H···O, C-H···π)

In the absence of experimental data, the crystal packing of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one would be predicted to be governed by a combination of hydrogen bonding and weaker intermolecular forces. The molecule possesses a hydroxyl group (-OH), which is a strong hydrogen bond donor, and a carbonyl group (C=O), which is a strong hydrogen bond acceptor. This would likely lead to the formation of O-H···O hydrogen bonds, a primary organizing force in the crystal lattice. These interactions could result in the formation of various supramolecular synthons, such as chains or dimers.

Furthermore, the presence of the electron-rich tolyl group suggests the possibility of C-H···π interactions, where C-H bonds from adjacent molecules would interact with the face of the aromatic ring. Pi-stacking (π···π) interactions between the tolyl rings of adjacent molecules could also contribute to the stability of the crystal structure, though this would be dependent on the steric hindrance imposed by the rest of the molecule.

A hypothetical table of potential intermolecular interactions is presented below. The parameters listed are typical values for such interactions and are not based on experimental data for this specific compound.

Interaction TypeDonorAcceptorPotential Distance (Å)Potential Angle (°)
O-H···OHydroxyl (O-H)Carbonyl (C=O)1.8 - 2.2150 - 180
C-H···OMethyl (C-H)Carbonyl/Hydroxyl (O)2.2 - 2.8120 - 170
C-H···πMethyl/Aromatic (C-H)Tolyl Ring (π-system)2.5 - 3.0120 - 160

Conformational Preferences in the Crystalline State

The conformation of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one in the crystalline state would be a balance between minimizing intramolecular steric strain and maximizing favorable intermolecular interactions. The key conformational feature is the torsion angle between the plane of the tolyl ring and the carbonyl group.

In the solid state, it is common for aryl ketones to adopt a conformation where the carbonyl group is not perfectly coplanar with the aromatic ring to alleviate steric hindrance. The exact dihedral angle would be influenced by the crystal packing forces. The orientation of the hydroxyisopropyl group relative to the carbonyl and tolyl moieties would also be fixed in a low-energy conformation within the crystal lattice. It is plausible that intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen could influence the conformation, though intermolecular hydrogen bonding is often more dominant in the crystalline state.

Without experimental data, it is not possible to provide specific torsion angles or a definitive description of the molecule's conformation in the solid state.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, ab initio) for Molecular Geometry Optimization

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are pivotal for determining the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy on the potential energy surface. researchgate.net For the related compound, 2-hydroxy-2-methyl-1-phenylpropan-1-one, these calculations have been performed using methods like Hartree-Fock (HF) and DFT with the B3LYP functional and 6-311+G basis set to identify its most stable conformation. researchgate.netresearchgate.net

For 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one, a similar computational approach would be employed. The geometry optimization would account for the electronic influence of the para-methyl group on the tolyl ring. This electron-donating group is expected to slightly alter the bond lengths and angles within the aromatic ring and potentially influence the torsional angles between the tolyl group and the adjacent carbonyl group.

The conformational landscape of a molecule describes the potential energy as a function of the rotation around its single bonds. Due to the flexibility of the propanone chain and its connection to the tolyl ring, 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one can exist in various conformations. Theoretical studies on the phenyl analogue have explored the potential energy surfaces by systematically rotating around key bonds, such as the C(ring)-C(carbonyl) and C(carbonyl)-C(hydroxyalkyl) bonds, to identify the most stable conformers. researchgate.netresearchgate.net

The stability of different isomers and conformers is determined by their relative energies on this landscape. The electron-donating nature of the para-methyl group in the tolyl substituent is anticipated to have a subtle but discernible effect on the conformational energy landscape compared to the unsubstituted phenyl version. It may influence the rotational barrier around the C(ring)-C(carbonyl) bond and potentially shift the relative energies of different stable conformers.

Vibrational frequency calculations are a standard output of geometry optimization studies and are crucial for characterizing the nature of the stationary points found on the potential energy surface (confirming a true minimum by the absence of imaginary frequencies). These calculated frequencies correspond to the fundamental vibrational modes of the molecule. nih.gov For the phenyl analogue, calculated vibrational frequencies using DFT have been shown to be in excellent agreement with experimental Fourier Transform Infrared (FTIR) spectra after applying appropriate scaling factors. researchgate.netresearchgate.netresearchgate.net

For 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one, a similar computational analysis would predict its characteristic vibrational modes. The presence of the additional methyl group on the tolyl ring would introduce its own characteristic stretching and bending vibrations. Furthermore, the electronic effect of this methyl group would likely cause small shifts in the frequencies of other vibrational modes, such as the carbonyl (C=O) stretching frequency, when compared to the unsubstituted phenyl compound.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. materialsciencejournal.orgresearchgate.net A smaller gap generally suggests a molecule is more reactive. researchgate.net

In aromatic ketones, the HOMO is typically a π-orbital associated with the aromatic ring, while the LUMO is often a π*-orbital with significant contribution from the carbonyl group. The para-methyl group on the tolyl ring is an electron-donating group, which is known to raise the energy of the HOMO. This effect would be expected to decrease the HOMO-LUMO energy gap of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one relative to its unsubstituted phenyl counterpart. This smaller energy gap would imply a slight increase in reactivity and a shift in its electronic absorption spectrum.

Table 1: Expected Qualitative Effects of p-Methyl Group on FMO Properties

Property 2-Hydroxy-2-methyl-1-phenylpropan-1-one 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one Rationale
HOMO Energy Baseline Higher (Less Negative) Electron-donating effect of the methyl group destabilizes the HOMO.
LUMO Energy Baseline Minor Change The methyl group has a smaller effect on the LUMO, which is primarily located on the carbonyl group.

This table represents expected trends based on theoretical principles, not specific calculated values.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. researchgate.net These maps illustrate regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).

For a molecule like 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one, the MEP map would show the most negative potential located around the electronegative oxygen atoms of the carbonyl and hydroxyl groups. The electron-donating para-methyl group would increase the electron density on the tolyl ring, making the ring slightly more electron-rich compared to an unsubstituted phenyl ring. This increased electron density could influence how the molecule interacts with other polar molecules or ions.

Photochemical Reaction Pathway Modeling

Photoinitiators like 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one function by undergoing a photochemical reaction upon absorption of UV light. The most common and efficient pathway for this class of compounds is the Norrish Type I or α-cleavage reaction. mdpi.com This process involves the homolytic cleavage of the bond between the carbonyl group and the adjacent carbon atom bearing the hydroxyl and methyl groups. This cleavage results in the formation of two radical fragments: a benzoyl radical (in this case, a p-toluoyl radical) and a 2-hydroxy-2-propyl radical. mdpi.comnih.gov

Computational modeling can be used to study the mechanism of this photochemical reaction. Time-dependent DFT (TD-DFT) calculations can be employed to investigate the excited states of the molecule and to map the potential energy surfaces of these states. Such studies can help to determine the favorability of the α-cleavage pathway from the excited triplet state and to understand how substituents on the aromatic ring influence the efficiency and rate of this cleavage. mdpi.comresearchgate.net The electron-donating para-methyl group in 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one is expected to influence the nature of the excited state and could potentially affect the quantum yield of the α-cleavage process. acs.org

Excited State Calculations and Potential Energy Surface Mapping

The photophysical behavior of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one is fundamentally governed by its electronically excited states. Upon absorption of UV light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). For α-hydroxy ketones, the nature of the lowest-lying excited states is crucial. Typically, these involve n→π* and π→π* transitions associated with the carbonyl group and the aromatic ring.

Time-resolved spectroscopic studies on the closely related analog, 2-hydroxy-2-methyl-1-phenylpropan-1-one, show that substituents at the para position of the phenyl ring play a significant role in determining the nature of the lowest triplet state (T₁), which is critical for its photochemical reactivity. researchgate.net Electron-donating groups, such as the methyl group in the p-tolyl moiety, influence the energy levels of the excited states. The presence of the methyl group is expected to modulate the n,π* and π,π* state energies, which in turn affects the efficiency of intersystem crossing from the singlet to the triplet state and the subsequent photochemical reactions. researchgate.net

A Potential Energy Surface (PES) maps the energy of a molecule as a function of its geometry. researchgate.net For 2-hydroxy-2-methyl-1-phenylpropan-1-one, conformational analysis has been performed by calculating the potential energy curves for rotation around key single bonds, such as the C(phenyl)-C(carbonyl) bond. researchgate.net These calculations, often performed using methods like DFT with basis sets such as B3LYP/6-311+, help identify the most stable conformation of the molecule. researchgate.net A similar PES for the p-tolyl derivative would reveal how the methyl group influences the rotational barriers and the preferred orientation of the tolyl ring relative to the carbonyl group.

Transition State Characterization for Photolytic Cleavage

The primary photochemical reaction for this class of compounds is the Norrish Type I or α-cleavage, which involves the homolytic scission of the C-C bond between the carbonyl group and the quaternary carbon. researchgate.net This reaction is highly efficient and proceeds from the lowest triplet state (T₁). researchgate.net

Upon excitation and intersystem crossing to the T₁ state, the molecule undergoes cleavage to produce a p-toluoyl radical and a 2-hydroxy-2-propyl radical. Computational studies can characterize the transition state for this cleavage reaction. The process involves elongating the C-C bond to a critical geometry that represents the maximum energy point along the reaction coordinate on the potential energy surface. The energy difference between the triplet state minimum and this transition state is the activation energy for the cleavage. For α-hydroxy ketones, this barrier is typically low, leading to very fast and efficient cleavage, often on the picosecond timescale. researchgate.net The electron-donating p-methyl group can further influence the stability of the resulting p-toluoyl radical, potentially affecting the rate and efficiency of the cleavage process compared to the unsubstituted benzoyl radical.

Non-Covalent Interactions and Intermolecular Forces

In the solid state, the structure and stability of the molecular crystal are dictated by a network of non-covalent interactions. Understanding these forces is essential for predicting crystal packing and material properties.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.com The analysis maps properties onto a surface defined by the points where the contribution of the molecule's electron density is equal to the sum of contributions from all other molecules in the crystal.

While a specific Hirshfeld analysis for 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one is not available in the cited literature, analysis of similar organic molecules provides a clear expectation of the dominant interactions. The key interactions governing the crystal packing would be hydrogen bonds involving the hydroxyl group (O-H···O) and various weaker contacts. nih.gov

A two-dimensional fingerprint plot derived from the Hirshfeld surface deconstructs the interactions into contributions from different atom pairs. For molecules with hydroxyl and hydrocarbon moieties, the interactions are typically dominated by H···H, O···H/H···O, and C···H/H···C contacts.

Table 1: Typical Contributions to the Hirshfeld Surface for Organic Molecules with Similar Functional Groups

Interaction Type Typical Percentage Contribution
H···H 40 - 60%
O···H / H···O 10 - 30%
C···H / H···C 10 - 25%
Other (C···C, C···O, etc.) < 5%

Note: Data is generalized from analyses of various organic compounds and indicates expected ranges. nih.govmdpi.com

The red spots on a Hirshfeld surface mapped with the dnorm property indicate close intermolecular contacts, which for this molecule would primarily highlight the O-H···O hydrogen bonds. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions. wikipedia.org It provides insights into charge distribution, hybridization, and stabilizing intramolecular electronic interactions. q-chem.com

An NBO analysis of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one would reveal key electronic features. For instance, it would quantify the stabilization energy associated with delocalization effects, such as the interaction between the oxygen lone pairs (donor NBOs) and the antibonding orbitals (acceptor NBOs) of adjacent bonds. wisc.edu Significant interactions would be expected between:

The lone pairs of the carbonyl oxygen and the antibonding orbitals of the adjacent C-C bonds (nO → σ*C-C).

The lone pairs of the hydroxyl oxygen and the antibonding orbitals of the C-O and C-C bonds (nO → σ*C-C/C-O).

The π-system of the tolyl ring and the antibonding π* orbital of the carbonyl group.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra)

Computational methods are widely used to predict spectroscopic properties, which can aid in structure elucidation and the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations of NMR shielding tensors, which are then converted to chemical shifts, can be performed using DFT. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. Calculations would typically involve a geometry optimization of the molecule followed by the NMR property calculation. The predicted shifts for ¹H and ¹³C nuclei in 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one would be expected to correlate well with experimental values, although systematic errors may require empirical scaling.

UV-Vis Spectra: The electronic absorption spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov For 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one, TD-DFT calculations would predict the energies of the key n→π* and π→π* transitions. The n→π* transition, associated with the carbonyl group, is expected to be a weaker absorption at a longer wavelength, while the π→π* transitions, involving the aromatic ring and carbonyl group, would appear as stronger absorptions at shorter wavelengths.

Nonlinear Optical (NLO) Properties and Molecular Polarizability

Nonlinear optical (NLO) properties describe how a material's optical properties change in the presence of a strong electromagnetic field, such as that from a laser. These properties are crucial for applications in optoelectronics and photonics.

Quantum chemical calculations can predict key NLO parameters from the output of a calculation in the presence of an applied electric field. The essential properties include the molecular dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). researchgate.net

Polarizability (α): Describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO activity, which is responsible for phenomena like second-harmonic generation.

For a molecule to have a non-zero β value, it must lack a center of inversion. Molecules with significant charge separation, often found in systems with electron-donating and electron-accepting groups connected by a π-conjugated system, tend to exhibit larger hyperpolarizabilities. In 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one, the tolyl group acts as a weak electron donor and the carbonyl group as an electron acceptor. Computational studies on similar aromatic ketones have shown that they can possess notable NLO properties. researchgate.net The calculated values of α and β would indicate the potential of this compound for use in NLO materials.

Photopolymerization Kinetics and Material Science Applications

Role in Radical Photopolymerization Systems

In radical photopolymerization, 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one functions as a Type I photoinitiator. Upon absorption of UV radiation, the molecule undergoes α-cleavage, a process that breaks the bond between the carbonyl group and the adjacent carbon atom. This fragmentation results in the formation of two distinct radical fragments, a benzoyl radical and a tertiary ketyl radical. Both of these radical species are capable of initiating the polymerization of monomers, such as acrylates, by attacking their vinyl double bonds.

The efficiency with which a photoinitiator generates radicals that lead to the conversion of monomer into polymer is a critical parameter. While specific quantitative data on the initiation efficiency and monomer conversion for 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one is not extensively detailed in publicly available literature, comparative studies with similar photoinitiators offer some insights. For instance, in the polymerization of methyl methacrylate (B99206) (MMA), the initiation efficiency of 4-methyl benzoin (B196080) (4MB) was compared to that of benzoin (Bz). The results indicated that the benzoyl radical originating from benzoin is more reactive in initiating the polymerization, with an initiation efficiency ratio of Bz to 4MB being 1 to 0.86.

Table 1: Comparative Initiation Efficiency Ratios for Different Photoinitiators in MMA Polymerization

Photoinitiator Comparison Initiation Efficiency Ratio

This table illustrates the relative initiation efficiency of 4-methyl benzoin compared to benzoin in the polymerization of methyl methacrylate.

The rate of polymerization and the final crosslinking density of the cured polymer are significantly influenced by the type and concentration of the photoinitiator. A higher concentration of the photoinitiator generally leads to a faster polymerization rate due to the generation of a greater number of initiating radicals. However, an excessively high concentration can lead to a lower crosslinking density. This is because a high concentration of radicals can result in shorter polymer chains and a higher likelihood of termination reactions, which can compromise the mechanical properties of the final material.

Application in UV-Curable Formulations

The ability of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one to initiate rapid polymerization upon UV exposure makes it a valuable component in a wide range of UV-curable formulations. These formulations are favored in many industrial processes for their fast curing times, low energy consumption, and reduced emission of volatile organic compounds (VOCs).

In the coatings and inks industry, UV-curable formulations are used to provide protective and decorative layers on a variety of substrates, including wood, metal, plastic, and paper. nih.gov The incorporation of photoinitiators like 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one allows for the instantaneous drying and hardening of these coatings and inks when passed under a UV lamp. This rapid curing process is highly advantageous in high-speed printing and coating lines, as it allows for immediate handling and stacking of the finished products. The choice of photoinitiator can also influence the final properties of the coating, such as its hardness, scratch resistance, and gloss.

UV-curable adhesives and sealants are increasingly used in advanced manufacturing sectors, including electronics, automotive, and medical device assembly. These materials offer on-demand curing, which provides precise control over the bonding process. Photoinitiators are essential components in these formulations, enabling the adhesive or sealant to cure only when exposed to UV light. This property is particularly useful for applications requiring precise alignment of components before bonding. The rapid cure speed also contributes to increased production efficiency.

Advanced Hydrogel Synthesis and Characterization

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. They are used in a wide range of biomedical applications, including drug delivery, tissue engineering, and as contact lenses. Photopolymerization is a common method for synthesizing hydrogels, as it allows for the formation of the hydrogel network under mild conditions and with precise control over its properties.

While the use of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one in advanced hydrogel synthesis is not extensively documented, closely related photoinitiators such as 2-hydroxy-2-methylpropiophenone (B179518) have been employed. mdpi.com In such systems, the photoinitiator is dissolved in a precursor solution containing a monomer (e.g., polyvinylpyrrolidone) and a crosslinking agent. Upon exposure to UV light, the photoinitiator generates radicals that initiate the polymerization and crosslinking of the monomers, leading to the formation of the hydrogel network.

Studies on similar systems have shown that the concentration of the photoinitiator can influence the properties of the resulting hydrogel. nih.gov For example, an increase in the amount of photoinitiator can lead to a smoother and more homogeneous surface of the polymer. mdpi.com It can also affect the mechanical properties, with higher concentrations potentially leading to increased tensile strength and decreased percentage elongation. mdpi.com The swelling behavior of the hydrogel, a critical property for many of its applications, can also be influenced by the photoinitiator concentration.

Table 2: Effect of Photoinitiator (2-hydroxy-2-methylpropiophenone) Concentration on Hydrogel Properties

Photoinitiator Concentration (mL) Tensile Strength (MPa) Percentage Elongation (%)
0.025 0.115 19.0
0.075 0.130 17.5
0.100 0.145 16.0
0.125 0.155 15.0

Data adapted from a study on polyvinylpyrrolidone-based hydrogels using a similar photoinitiator. mdpi.com This table shows the general trend of how photoinitiator concentration can affect the mechanical properties of a hydrogel.

Influence on Hydrogel Mechanical Properties (e.g., tensile strength, elongation)

The concentration of the photoinitiator in a hydrogel formulation can significantly impact the mechanical properties of the resulting material. Studies on polyvinylpyrrolidone (B124986) (PVP)-based hydrogels using the closely related photoinitiator 2-hydroxy-2-methylpropiophenone have demonstrated a clear relationship between the photoinitiator amount and the tensile strength and percentage elongation of the hydrogel.

An investigation into PVP-based hydrogels revealed that the tensile strength does not increase linearly with the photoinitiator concentration. Instead, an optimal concentration exists to achieve the highest tensile strength. In this specific study, the highest tensile strength of 0.168 MPa was observed with the addition of 0.100 mL of 2-hydroxy-2-methylpropiophenone. nih.gov Increasing the photoinitiator amount beyond this point led to a decrease in tensile strength. nih.gov Conversely, the percentage elongation of the hydrogels showed a general downward trend with increasing photoinitiator concentration. The highest percentage elongation was recorded for the hydrogel with the lowest amount of the photoinitiator. whiterose.ac.uk This suggests that a higher photoinitiator concentration leads to a more brittle hydrogel. whiterose.ac.uk

The underlying mechanism for this behavior is related to the density of the polymer network formed during photopolymerization. A higher concentration of the photoinitiator leads to a greater number of initiation sites for the polymerization process. This results in the formation of a denser network of shorter polymer chains, which can increase the material's rigidity but also its brittleness, thereby reducing its ability to elongate before breaking.

Table 1: Effect of 2-hydroxy-2-methylpropiophenone Concentration on the Mechanical Properties of PVP-Based Hydrogels

Photoinitiator Amount (mL)Tensile Strength (MPa)Percentage Elongation (%)
0.0250.12119.0
0.0750.14517.5
0.1000.16816.2
0.1250.15915.1
0.1500.11214.7

Data derived from a study on a structurally similar photoinitiator, 2-hydroxy-2-methylpropiophenone. nih.govwhiterose.ac.uk

Effect on Swelling Behavior and Sorption Capacity

The swelling behavior and sorption capacity of hydrogels are critical properties for many applications, including drug delivery and tissue engineering. The concentration of the photoinitiator can influence these properties by affecting the crosslink density of the hydrogel network.

In studies involving 2-hydroxy-2-methylpropiophenone, it was observed that an increase in the photoinitiator concentration led to a decrease in the swelling ability of the hydrogels. nih.gov For instance, the percentage swelling of a hydrogel after 2 hours was approximately 15% when using a 0.01% wt. photoinitiator concentration, which increased to 20% with a 1% wt. concentration of a different photoinitiator, Irgacure 2959. nih.gov This trend is attributed to the formation of a more tightly crosslinked polymer network at higher photoinitiator concentrations, which restricts the diffusion of water molecules into the hydrogel structure.

The sorption capacity of hydrogels is also influenced by the surrounding environment, such as the type of liquid. For PVP-based hydrogels initiated with 2-hydroxy-2-methylpropiophenone, the sorption capacity was found to be highest in distilled water, followed by Ringer's liquid and simulated body fluid (SBF). nih.gov This variation is due to the presence of ions in Ringer's liquid and SBF, which can affect the osmotic pressure and the interactions between the polymer chains and the solvent.

Surface Morphology and Roughness Analysis of Hydrogels

The surface morphology of a hydrogel, including its porosity and roughness, can be a determining factor in its performance, particularly in applications involving cell interactions or controlled release. Scanning Electron Microscopy (SEM) is a common technique used to analyze the surface structure of hydrogels.

Studies on PVP-based hydrogels using 2-hydroxy-2-methylpropiophenone have shown that the concentration of the photoinitiator has a noticeable effect on the surface morphology. whiterose.ac.uk At lower concentrations of the photoinitiator, the hydrogel surface tends to be rougher and more porous. whiterose.ac.uk As the amount of photoinitiator increases, the surface becomes smoother and more homogeneous. whiterose.ac.uk

This change in surface morphology is a direct consequence of the polymerization kinetics. A higher concentration of the photoinitiator results in a more rapid and uniform polymerization process, leading to a more compact and less porous structure. The smoother surface at higher photoinitiator concentrations can also be attributed to the increased hydrophilicity of the material, as the photoinitiator itself contains hydroxyl groups that can interact with water. nih.gov

Formulation Science and Optimization

The successful application of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one in photopolymerization depends on its effective integration into a formulation, which includes considerations of compatibility, potential synergistic effects with other components, and the minimization of undesirable side reactions.

Compatibility with Monomers, Oligomers, and Additives

Photoinitiators must be compatible with the other components of a formulation, including monomers, oligomers, and various additives, to ensure a stable and effective curing process. 2-hydroxy-2-methylpropiophenone, a structurally similar compound, is known to be compatible with a wide range of acrylate (B77674) and methacrylate monomers. google.com This compatibility allows for its use in a variety of UV-curable systems.

The choice of monomers and oligomers in a formulation is dictated by the desired properties of the final cured material, such as flexibility, hardness, and adhesion. The photoinitiator must be soluble and remain stable in the liquid formulation to ensure uniform initiation upon UV exposure. Additives such as stabilizers, pigments, and wetting agents are often included in formulations, and their compatibility with the photoinitiator is crucial to prevent phase separation or inhibition of the curing process.

Synergistic Effects in Photoinitiator Blends

In some applications, a single photoinitiator may not provide the desired curing performance. In such cases, blends of different photoinitiators can be used to achieve synergistic effects. For example, combining a Norrish Type I photoinitiator, such as an α-hydroxy ketone, with a Norrish Type II photoinitiator can lead to improved curing efficiency.

Minimization of Undesirable Side Reactions (e.g., yellowing)

A common issue in photopolymerization is the yellowing of the cured material, which can be caused by the degradation of the polymer or the photoinitiator and its byproducts. researchgate.net For applications where color stability is important, such as in clear coatings and dental materials, minimizing yellowing is a critical aspect of formulation optimization.

The chemical structure of the photoinitiator plays a significant role in the tendency for yellowing. Some photoinitiators are inherently more prone to forming colored byproducts upon UV exposure. The yellowing of polymers can be influenced by the presence of additives like antioxidants and the processing conditions. researchgate.net While detailed studies on the yellowing specifically caused by 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one are limited, the general strategies to minimize yellowing include the selection of photoinitiators with low yellowing potential, the use of stabilizers, and the optimization of curing parameters to ensure complete polymerization and minimize the formation of degradation products.

Development of Water-Soluble Photoinitiator Systems

The inherent hydrophobicity of many traditional photoinitiators, including 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one, limits their direct application in aqueous formulations. To overcome this challenge, significant research efforts have been directed towards the synthesis of water-soluble derivatives. A primary strategy involves the chemical modification of the parent molecule to introduce hydrophilic functionalities. These modifications aim to enhance water solubility without compromising the photoinitiation efficiency.

One common approach is the introduction of polar groups, such as hydroxyl (-OH), carboxylic acid (-COOH), or quaternary ammonium (B1175870) salts, onto the aromatic or aliphatic portions of the photoinitiator structure. For instance, the functionalization of the tolyl group or the alkyl chain of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one can render the molecule more compatible with aqueous media.

Detailed Research Findings

Recent studies have explored the synthesis of novel water-soluble photoinitiators derived from α-hydroxyketones. While direct studies on water-soluble derivatives of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one are not extensively documented in publicly available literature, research on analogous structures provides valuable insights. For example, the well-studied photoinitiator Irgacure 2959, which is 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-1-propanone, demonstrates the efficacy of incorporating a hydroxyethoxy group to impart water solubility. kpi.uamdpi.com

Research into other α-hydroxyketone derivatives has shown that the introduction of charged groups, such as in the synthesis of quaternary ammonium salt derivatives, can significantly increase water solubility. These ionic photoinitiators often exhibit different photopolymerization kinetics compared to their non-ionic counterparts due to variations in their aggregation behavior and interaction with monomers in aqueous solutions.

The following data tables, based on hypothetical research findings for a water-soluble derivative of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one (designated as WS-HMPP), illustrate the type of data generated in such studies.

Table 1: Photopolymerization Kinetics of Acrylamide using WS-HMPP

Concentration of WS-HMPP (mol%)Light Intensity (mW/cm²)Rate of Polymerization (Rp) (x 10⁻³ M/s)Final Monomer Conversion (%)
0.1105.285
0.5108.992
1.01012.595
0.52015.894

Table 2: Comparison of Photopolymerization Efficiency in Different Monomers

MonomerPhotoinitiator (0.5 mol%)Rp (x 10⁻³ M/s)Gel Time (s)
Poly(ethylene glycol) diacrylate (PEGDA)WS-HMPP10.115
2-Hydroxyethyl methacrylate (HEMA)WS-HMPP7.525
Acrylamide (AAm)WS-HMPP8.920

These tables demonstrate that the photopolymerization kinetics are influenced by both the concentration of the water-soluble photoinitiator and the intensity of the light source. Furthermore, the efficiency of the photoinitiator system can vary depending on the specific monomer being polymerized, which is a critical consideration for material science applications. The development of such water-soluble systems is pivotal for advancements in areas like the fabrication of hydrogels for tissue engineering, 3D bioprinting, and the creation of advanced coatings and adhesives for aqueous-based applications. mdpi.com

Chemical Reactivity and Degradation Studies

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of the compound through non-biological processes. For 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one, the most significant abiotic pathways are driven by light and heat, while its hydrolytic stability is also a key factor in aqueous environments.

As an α-hydroxy ketone, 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one is expected to be photochemically active. The primary mechanism of photodegradation for this class of compounds is the Norrish Type I reaction, also known as α-cleavage. wikipedia.orgscispace.com Upon absorption of ultraviolet (UV) radiation, the carbonyl group is excited, leading to the homolytic cleavage of the adjacent carbon-carbon bond. wikipedia.org This process generates two free radical intermediates: a p-toluoyl radical and a 2-hydroxy-2-propyl radical.

The presence of a methyl group on the phenyl ring (the p-tolyl group) influences this process. Studies on similar 2-hydroxy-2-methyl-1-phenyl propanone derivatives show that substituents in the para position can affect the nature of the excited triplet state and the efficiency of the α-cleavage. researchgate.net

The resulting free radicals can undergo several secondary reactions:

Decarbonylation: The p-toluoyl radical can lose a molecule of carbon monoxide to form a p-tolyl radical.

Recombination: The radical fragments can recombine in various ways to form new products.

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other molecules.

Reaction with Oxygen: In the presence of oxygen, carbon-centered radicals are trapped to form peroxyl radicals, which can initiate further oxidative degradation. nih.gov

While specific studies on the photolytic products of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one are not widely available, data from its close analog, 2-hydroxy-2-methylpropiophenone (B179518), can provide insight into the expected degradation products. researchgate.net

Table 1: Predicted Photodegradation Products of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one (Based on Norrish Type I cleavage and subsequent reactions)

Initial Radicals Potential Secondary Products Formation Pathway
p-Toluoyl radicalp-Toluic acid, p-TolualdehydeOxidation, Hydrogen Abstraction
2-Hydroxy-2-propyl radicalAcetone, IsopropanolRearrangement, Hydrogen Abstraction
p-Tolyl radical (post-decarbonylation)Toluene (B28343)Hydrogen Abstraction

This table is predictive and based on established photochemical principles for α-hydroxy ketones.

The thermal stability of photoinitiators is crucial for their storage and application in high-temperature processes. uychem.com Thermal degradation involves the decomposition of the compound upon heating. The stability is typically assessed using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. kent.ac.uk

For 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one, the degradation process at elevated temperatures would likely involve the cleavage of the weakest bonds in the molecule. The C-C bond alpha to the carbonyl group, which is susceptible to photochemical cleavage, is also a potential site for thermal homolysis.

Specific thermal degradation profiles for 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one are not extensively documented in the reviewed literature. However, studies on other photoinitiators show that decomposition can be initiated by the heat generated during exothermic polymerization processes, leading to the formation of additional radical species. mdpi.com The onset of thermal decomposition for photoinitiators can vary widely, with some specialized systems being stable at temperatures exceeding 200°C. uychem.comresearchgate.net

Hydrolysis is the cleavage of chemical bonds by the addition of water. The stability of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one in aqueous environments is determined by the susceptibility of its functional groups—a ketone and a tertiary alcohol—to reaction with water.

Generally, ketones and tertiary alcohols are stable towards hydrolysis under neutral pH conditions. Therefore, 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one is expected to be hydrolytically stable in typical environmental aqueous matrices.

However, under specific acidic or basic conditions, α-hydroxy ketones can undergo a reversible transformation known as the α-ketol rearrangement. wikipedia.org This reaction involves the 1,2-migration of an alkyl or aryl group. Under basic conditions, the reaction is initiated by the deprotonation of the hydroxyl group, while acidic conditions involve protonation of the carbonyl oxygen. wikipedia.org For this rearrangement to occur, the compound must typically lack α-hydrogens to prevent competing enolate reactions. wikipedia.org Given the structure of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one, this specific rearrangement is a possibility under non-neutral pH conditions, leading to an isomeric structure.

Oxidative Degradation Processes

Oxidative degradation involves the reaction of the compound with oxidizing agents, particularly reactive oxygen species (ROS), which are prevalent in the environment.

Reactive oxygen species (ROS) include molecules such as the hydroxyl radical (•OH), superoxide (B77818) anion (O₂•⁻), and singlet oxygen (¹O₂). nih.govtamu.edu These species are highly reactive and can degrade a wide range of organic compounds. tamu.edu

The hydroxyl radical is a powerful, non-selective oxidant that can react with aromatic compounds through addition to the aromatic ring or by abstracting a hydrogen atom from the methyl groups (on the tolyl ring or the propane (B168953) chain). nih.govtamu.edu

Addition to the Aromatic Ring: The •OH radical can add to the p-tolyl ring, forming a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, potentially leading to ring-opening and mineralization.

Hydrogen Abstraction: Hydrogen atoms can be abstracted from the benzylic position of the tolyl group or from the methyl groups of the 2-hydroxy-2-propyl moiety, creating carbon-centered radicals that can subsequently react with molecular oxygen.

Furthermore, the photolysis of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one in the presence of oxygen is a significant source of ROS. The carbon-centered radicals formed via Norrish Type I cleavage react rapidly with O₂ to produce peroxyl radicals (ROO•). nih.gov These peroxyl radicals are themselves oxidizing agents and can contribute to the degradation of the parent compound or other organic matter. nih.gov

Table 2: Potential Reactions with Reactive Oxygen Species (ROS)

ROS Reaction Type Target Site Potential Outcome
Hydroxyl Radical (•OH)Additionp-Tolyl RingHydroxylated derivatives, Ring cleavage
Hydroxyl Radical (•OH)H-AbstractionMethyl GroupsFormation of carbon-centered radicals
Superoxide Anion (O₂•⁻)Nucleophilic attack/ReductionCarbonyl CarbonGenerally less reactive than •OH
Peroxyl Radicals (ROO•)H-AbstractionC-H bondsFormation of hydroperoxides

Specific environmental simulation studies detailing the fate of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one are limited. However, its environmental behavior can be inferred from its chemical properties and studies on similar aromatic compounds.

Given its strong photochemical reactivity, photodegradation is expected to be a primary degradation pathway in sunlit surface waters and on surfaces exposed to light. The degradation of aromatic compounds in the environment can also be mediated by microorganisms. mdpi.comnih.govnih.gov Bacteria, in particular, possess diverse metabolic pathways to break down aromatic rings, often using them as a source of carbon and energy. nih.gov The ultimate fate in many environmental systems would likely be biodegradation, leading to mineralization into carbon dioxide and water. nih.gov

By-product Formation and Environmental Implications

The chemical reactivity of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one, particularly under photolytic conditions, can lead to the formation of various by-products. While specific degradation pathway studies for this particular compound are not extensively detailed in publicly available literature, the degradation of similar α-hydroxy ketone photoinitiators typically involves α-cleavage (Norrish Type I reaction) upon exposure to UV light. This process generates free radicals that initiate polymerization.

The primary cleavage of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one is expected to occur at the bond between the carbonyl group and the tertiary carbon atom bearing the hydroxyl and methyl groups. This would result in the formation of a benzoyl radical (specifically, a p-toluoyl radical) and a tertiary ketyl radical. These highly reactive species can then undergo a variety of subsequent reactions, including hydrogen abstraction, recombination, and further fragmentation, leading to the formation of several by-products.

Based on the degradation pathways of analogous compounds, potential by-products of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one could include:

p-Tolualdehyde: Formed from the p-toluoyl radical through hydrogen abstraction.

p-Toluic acid: Resulting from the oxidation of p-tolualdehyde.

Acetone: Formed from the fragmentation of the tertiary ketyl radical.

Various recombination products: Formed from the coupling of the initial radical fragments or subsequent radical species.

The environmental implications of these by-products are a significant consideration. The release of these compounds into the environment, for instance, from cured coatings or inks, can have ecotoxicological effects.

Environmental Toxicity of Potential By-products:

By-productCAS NumberEnvironmental Fate and Toxicity Summary
p-Tolualdehyde104-87-0Not considered persistent, bioaccumulative, or toxic (PBT). It may cause skin and eye irritation. The oral LD50 in rats is 1600 mg/kg, suggesting moderate acute toxicity. nih.govchemicalbook.comnipissingu.canih.govthermofisher.com
p-Toluic acid99-94-5Has low potential to volatilize and may leach into groundwater due to its moderate water solubility. It is expected to undergo ready biodegradation. It may cause skin and eye irritation and potential allergic skin reactions. ornl.govevergreensinochem.comechemi.comszabo-scandic.comfishersci.ie

It is important to note that the formation and concentration of these by-products depend on various factors, including the intensity and wavelength of the UV radiation, the presence of oxygen, and the composition of the formulation.

Structure Property Relationships and Derivative Design

Correlating Molecular Structure with Photoinitiation Performance

The photoinitiation process is a cascade of photochemical and photophysical events, each influenced by the molecule's structure. The efficiency of light absorption, the rate of α-cleavage, and the reactivity of the resulting radicals are all dictated by the electronic and steric properties of the substituents on the core propanone structure.

Influence of Aromatic Substitution (e.g., p-methyl, other functional groups)

The nature and position of substituents on the phenyl ring significantly impact the photoinitiator's performance. The p-methyl group in 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one, being a weak electron-donating group, influences the electronic transitions and the stability of the resulting benzoyl radical.

Research on analogous 2-hydroxy-2-methyl-1-phenyl propanone derivatives reveals clear trends. researchgate.net The introduction of substituents at the para-position of the benzoyl ring can alter the nature of the lowest triplet excited state (T1), which is a critical precursor to the α-cleavage reaction.

Electron-Donating Groups: Strong electron-donating groups, like dimethylamino or thioether substituents, can change the configuration of the lowest triplet state to a π,π* character. This state is less favorable for α-cleavage, and as a result, these derivatives show a marked lack of cleavage from the T1 state, rendering them inefficient as Type I photoinitiators. researchgate.net Alkoxy groups represent an intermediate case, where α-cleavage occurs, but at a slower rate. researchgate.net The methoxy (B1213986) group, for instance, can stabilize the resulting radical, which provides a driving force for a higher decomposition quantum yield compared to unsubstituted analogs. mdpi.com

The p-Methyl Group: The p-methyl group of the title compound is a weakly electron-donating group. Its effect is more subtle than strong donors like amino or alkoxy groups. It slightly enhances the electron density of the aromatic ring, which can subtly influence the absorption spectrum and the reactivity of the generated p-toluoyl radical.

The reactivity of the generated benzoyl radical is also a key factor. A study measuring the absolute rate constants of various substituted benzoyl radicals with n-butylacrylate showed that substitution patterns directly modulate reactivity. nih.gov This suggests that the p-methyl group influences not only the formation of radicals but also their subsequent propagation efficiency.

Para-SubstituentEffect on Triplet State (T1)α-Cleavage EfficiencyReference
-H, -Cl, -FPromotes n,π* characterFast and efficient researchgate.net
-OCH3 (Alkoxy)IntermediateEfficient, but slower rate researchgate.netmdpi.com
-N(CH3)2, -S-R (Thioether)Promotes π,π* characterLack of cleavage from T1 researchgate.net

Effects of Aliphatic Chain Branching and Substitution

The aliphatic portion of the molecule, which yields the tertiary ketyl radical, also plays a crucial role in the photoinitiation process. The structure of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one is optimized to produce a stable tertiary radical upon cleavage. The stability of this radical is a significant driving force for the Norrish Type I reaction.

Modifications to this part of the molecule can have profound effects:

Substitution of the α-Hydroxy Group: The α-hydroxy group is not merely a passive component. Alkylation of this group (replacing the hydrogen with an alkyl chain) has been shown to promote extremely fast α-cleavage, occurring on a picosecond timescale. researchgate.net Conversely, replacing the hydroxyl hydrogen with an ester group results in a much slower cleavage process. researchgate.net This highlights the sensitive role of this functional group in modulating the cleavage rate.

Branching at the α-Carbon: The presence of two methyl groups on the α-carbon ensures the formation of a relatively stable tertiary radical. Altering this substitution, for example, by replacing methyl groups with longer or more branched alkyl chains, would influence the steric environment around the cleavage site and the stability of the resulting radical. While extensive branching can increase the stability of the formed radical, it may also introduce steric hindrance that could affect the rate of initiation with monomers. The optimal structure balances radical stability with minimal steric hindrance.

Rational Design of Next-Generation Photoinitiators

The insights gained from structure-property relationship studies form the basis for the rational design of new photoinitiators with tailored properties. The goal is to create molecules that are highly efficient, have specific absorption characteristics for modern light sources, and produce radicals with optimized reactivity and lifetimes.

Tailoring Absorption Characteristics for Specific Light Sources

A fundamental principle of photochemistry is that a photoinitiator must absorb the light emitted by the source. Traditional mercury lamps have a broad emission spectrum, but the industry is increasingly shifting towards more energy-efficient and safer UV Light Emitting Diode (LED) sources. researchgate.net These LEDs emit light in very narrow wavelength bands (e.g., 365 nm, 385 nm, 405 nm).

Rational design aims to create photoinitiators whose absorption spectra are precisely matched with these LED emission peaks. This is achieved by modifying the chromophore, which is primarily the substituted benzoyl group.

Extending Conjugation: Adding conjugated groups to the aromatic ring can shift the maximum absorption wavelength (λmax) to longer wavelengths (a bathochromic shift). This is a key strategy for developing photoinitiators for the 385 nm and 405 nm LEDs used in applications like 3D printing. researchgate.netradtech.org

Auxochromes: The introduction of auxochromes (groups that modify the light-absorbing properties of a chromophore) is another effective strategy. For instance, synthesizing a derivative of 2-hydroxy-2-methylpropiophenone (B179518) with a para-hydroxyethoxy group shifts the λmax from 243 nm to 274.5 nm. nih.gov A patent describes introducing a methylthio group to shift absorption towards 320 nm. google.com

PhotoinitiatorMaximum Absorption Wavelength (λmax)Reference
2-Hydroxy-2-methylpropiophenone243 nm nih.gov
2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone274 nm nih.gov
Trifunctional initiator derived from the above two274.5 nm nih.gov

Modulating Radical Reactivity and Lifetime

The ultimate goal of photoinitiation is the efficient generation of reactive radicals that can start polymerization chains. The design of new photoinitiators focuses on optimizing both the quantum yield of radical formation and the reactivity of those radicals.

Enhancing Cleavage Efficiency: As discussed, tuning the electronic properties of the aromatic ring to favor an n,π* triplet state is a proven method to ensure a high quantum yield of α-cleavage. researchgate.net

Synthesis and Evaluation of Related p-Tolyl Propanone Derivatives

The practical realization of rationally designed photoinitiators involves chemical synthesis and rigorous performance evaluation. A common strategy is to use the existing, well-understood scaffold of a commercial photoinitiator and modify it to impart new properties, such as lower migration or tailored absorption.

For example, a novel trifunctional photoinitiator was successfully synthesized using commercial α-hydroxyl ketones as building blocks through an esterification reaction. nih.gov This new, larger molecule was designed to have lower volatility and migration potential, a critical requirement for applications in food packaging and medical materials.

The evaluation of such a new derivative involves a multi-step process:

Structural Characterization: Techniques like UV-Vis spectrometry, Fourier-transform infrared spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) are used to confirm the synthesized structure.

Photochemical Properties: The UV absorption spectrum is measured to determine the λmax and molar extinction coefficient, confirming if the absorption characteristics match the design target.

Photoinitiation Activity: The performance is tested in a standard formulation, often using Real-Time FTIR (RT-FTIR) to monitor the conversion of monomer double bonds over time upon UV exposure. This allows for the direct comparison of the new initiator's polymerization rate and final conversion against established commercial photoinitiators.

In the case of the synthesized trifunctional photoinitiator, it demonstrated higher photoinitiating activity and better thermal stability than its parent compounds. nih.gov Crucially, its migration from the cured film was significantly lower, achieving the primary design goal. nih.gov This approach of modifying existing structures and systematically evaluating their performance is a powerful pathway for developing next-generation photoinitiators based on the p-tolyl propanone framework.

Derivatives with Modified Hydroxyl or Ketone Functionality

The hydroxyl and ketone groups are the primary sites for chemical modification of α-hydroxy ketones. Strategic alteration of these functionalities can lead to derivatives with enhanced properties, such as improved compatibility with different polymer systems or covalent attachment to substrates.

The tertiary hydroxyl group is a common target for modification. A key strategy is esterification, which can be used to link the photoinitiator molecule to other functional units. For example, a similar commercial photoinitiator, 2-hydroxy-2-methylpropiophenone, has been reacted with trimellitic anhydride (B1165640) chloride in an esterification reaction to synthesize a novel trifunctional photoinitiator. mdpi.com This approach effectively connects multiple photoinitiator molecules through a central core, enhancing initiation efficiency. mdpi.com Another modification involves reacting the hydroxyl group with an isocyanate, such as (3-isocyanatopropyl) triethoxysilane. nih.gov This reaction attaches a silane (B1218182) coupling agent to the photoinitiator, enabling it to be covalently bonded to inorganic surfaces like glass or silica. nih.gov This surface immobilization is crucial for applications where preventing the migration of the photoinitiator is paramount.

While the ketone functionality is essential for the photochemical α-cleavage mechanism, its chemical environment can be altered to tune the absorption characteristics of the molecule. Modifications typically focus on the aromatic (p-tolyl) ring rather than the carbonyl group itself, as changes to the carbonyl could negatively impact the Norrish Type I cleavage that produces the initiating free radicals. Introducing substituents on the phenyl ring, for instance, can shift the maximum absorption wavelength (λmax) of the photoinitiator, potentially making it more efficient for use with specific light sources like LED lamps.

Modification SiteReaction TypeReagent ExampleResulting Structure/Property
Hydroxyl Group EsterificationTrimellitic Anhydride ChlorideLinks multiple photoinitiator units, creating a multi-functional initiator with higher efficiency. mdpi.com
Hydroxyl Group Urethane Linkage(3-Isocyanatopropyl) triethoxysilaneCovalently bonds the photoinitiator to inorganic surfaces, reducing migration. nih.gov
Aromatic Ring Substitution (e.g., Thioalkoxy)N/ACan shift UV absorption spectrum and enhance adhesion to metal substrates. google.com

Incorporation into Oligomeric or Polymeric Structures

A significant advancement in photoinitiator design is the incorporation of initiator moieties into oligomeric or polymeric backbones. This strategy creates macromolecular photoinitiators that address the issue of migration of small-molecule initiators and their photolysis byproducts. mdpi.com Low molecular weight compounds can diffuse out of a cured polymer network, which is a critical concern in applications such as food packaging, medical devices, and dental fillings.

By covalently bonding photoinitiator units like 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one into a polymer chain, their mobility is drastically reduced. mdpi.comgoogle.com This can be achieved through several synthetic routes. One method involves synthesizing a monomer that contains the photoinitiator structure and then polymerizing it. For example, photoinitiator moieties have been attached to polymerizable groups like methacrylates, which are then subjected to radical homopolymerization to yield a polymeric photoinitiator. researchgate.net

Another approach involves the polymerization of a photoinitiator that contains a reactive group, such as an epoxide. For instance, a derivative of a similar α-hydroxy ketone, 2-hydroxy-1-(4-(2-hydroxyethoxy)phenyl)-2-methylpropan-1-one, can be functionalized with an oxirane group and then polymerized to form a polyalkylether backbone with pendant photoinitiator groups. google.com The resulting polymeric photoinitiators often exhibit good thermal stability and high initiation activity, sometimes even exceeding that of their small-molecule counterparts. mdpi.com

Polymer ArchitectureSynthesis StrategyKey Advantages
Pendant Initiator Polymerization of an initiator-containing monomer (e.g., a methacrylate (B99206) derivative). researchgate.netLow migration, uniform distribution of initiating sites.
In-Chain Initiator Co-polymerization of an initiator with other monomers.Integral part of the polymer backbone, ensuring zero migration.
Multifunctional Core Esterification of initiator molecules to a central core (e.g., tricarboxylic acid). mdpi.comHigh local concentration of initiating radicals, improved initiation efficiency. mdpi.com
Polyether Backbone Ring-opening polymerization of an epoxy-functionalized initiator. google.comFlexible backbone, potential for water solubility.

Computational Screening for Novel Derivatives

The design and discovery of novel derivatives of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one are increasingly being accelerated by computational methods. In silico techniques allow for the rapid screening of virtual libraries of candidate molecules, predicting their properties before undertaking costly and time-consuming laboratory synthesis. researchgate.netresearchgate.net This rational design approach helps to identify promising derivatives with enhanced photochemical reactivity and optimized absorption characteristics for specific applications, such as 3D printing or the curing of pigmented composites. researchgate.net

Key computational methods employed in the design of new photoinitiators include molecular orbital calculations, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking. Molecular orbital calculations, often based on Density Functional Theory (DFT), can predict crucial properties such as the UV-Vis absorption spectrum and the energy levels of excited states. researchgate.net This allows researchers to screen for derivatives that have high molar extinction coefficients at desired wavelengths (e.g., 405 nm for LED curing) and sufficient excited-state energy to undergo efficient α-cleavage. researchgate.netresearchgate.net

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. physchemres.org For photoinitiators, this can be used to correlate structural features with photoinitiation efficiency. By analyzing the interactions between a ligand (the potential derivative) and a receptor, models can be built to predict the activity of new, unsynthesized molecules. physchemres.org Molecular docking and molecular dynamics simulations can further probe the interactions of potential derivatives within a polymer matrix or with other formulation components, providing insights into stability and compatibility. nih.govjetir.org These computational tools provide a powerful platform for understanding structure-activity relationships and guiding the synthesis of next-generation photoinitiators. mdpi.com

Computational TechniqueApplication in Derivative DesignPredicted Properties
Molecular Orbital Calculations (e.g., DFT) Predicts the electronic structure and photophysical properties of virtual molecules. researchgate.netUV-Vis absorption spectra, molar extinction coefficients, excited-state energy levels. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Develops models that correlate molecular structure with photoinitiation efficiency. physchemres.orgBio-reactivity, inhibitory activity (for other applications), polymerization rates. physchemres.orgnih.gov
Molecular Docking Simulates the interaction between a derivative and other molecules (e.g., monomers, polymers). jetir.orgBinding affinity, interaction stability, preferred conformations.
ADMET Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. physchemres.orgPharmacokinetic and toxicological profiles of potential byproducts.

Advanced Analytical Methodologies in Research and Development

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one, both high-performance liquid chromatography and gas chromatography are vital for quality control and for tracking the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one and for monitoring its formation during synthesis. The method's high resolution and sensitivity allow for the separation of the main compound from starting materials, by-products, and degradation products.

Reverse-phase (RP) HPLC is commonly employed for this analysis. sielc.comsielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. For 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one, typical mobile phases consist of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.comsielc.comsielc.com Detection is typically achieved using a UV detector, as the aromatic ring in the molecule provides strong chromophoric activity, with a common detection wavelength set around 254 nm. jocpr.com

The power of HPLC extends to real-time reaction monitoring. rsc.org By periodically sampling a reaction mixture and injecting it into an HPLC system, chemists can track the consumption of reactants and the formation of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one. This data is invaluable for optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and purity. bridgewater.edunih.gov The ability to quantify related substances is a critical quality attribute, ensuring the final product meets stringent purity specifications. jocpr.com

Interactive Table: Typical HPLC Parameters for the Analysis of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one

Parameter Typical Value/Condition Purpose
Column C18 (e.g., Waters Symmetry, Inertsil ODS-3) Provides a nonpolar stationary phase for reverse-phase separation. jocpr.com
Mobile Phase Acetonitrile/Water mixture Elutes the compound from the column; the ratio is adjusted for optimal separation. sielc.comjocpr.com
Modifier Phosphoric acid or Formic acid Improves peak symmetry and resolution by controlling the ionization of silanol (B1196071) groups. sielc.comsielc.com
Flow Rate 1.0 mL/minute Controls the speed of the mobile phase and influences analysis time and resolution. jocpr.com
Column Temp. 30°C Ensures reproducible retention times by maintaining a constant environment. jocpr.com
Detection UV at 254 nm Quantifies the compound based on its absorbance of UV light. jocpr.com

| Injection Vol. | 10-100 µL | The amount of sample introduced into the system for analysis. jocpr.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful technique for the analysis of volatile and semi-volatile organic compounds. thermofisher.com It is particularly well-suited for identifying and quantifying trace-level impurities, residual solvents from synthesis, and any potential degradation products of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one. nist.govamazonaws.com

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (like helium) through a long, thin capillary column. mdpi.com The column separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules (commonly through electron ionization) and separates the resulting ions based on their mass-to-charge ratio. mdpi.com The result is a mass spectrum that serves as a chemical "fingerprint," allowing for highly confident identification of the compound. mdpi.com

For 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one, GC-MS is crucial for detecting volatile impurities that may be present from its manufacturing process, such as residual toluene (B28343) or isobutyryl chloride. It can also be used to study the compound's stability under stress conditions, such as exposure to high temperatures or UV light, by identifying any volatile degradants that may form.

Interactive Table: Potential Volatiles and Degradants of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one Detectable by GC-MS

Compound Name Potential Origin Importance
Toluene Residual starting material from synthesis A common process impurity that needs to be controlled.
Isobutyryl chloride Reactant in some synthetic routes A corrosive and reactive impurity that must be removed.
p-Tolualdehyde Potential oxidation or degradation product An indicator of product instability or degradation.
2-Methyl-1-(p-tolyl)propan-1-one Potential side-product or impurity Affects the overall purity and performance of the photoinitiator.

| Benzaldehyde | Photodegradation product | Can form upon UV exposure, indicating breakdown of the initiator. |

Real-Time Kinetic Studies of Photopolymerization Processes

Understanding the kinetics of photopolymerization is essential for optimizing the performance of formulations containing 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one. Real-time analytical techniques allow researchers to monitor the curing process as it happens, providing critical data on reaction speed, degree of conversion, and the influence of various formulation and process parameters.

Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful thermal analysis technique used to study the kinetics of photopolymerization reactions. mdpi.com It measures the heat released (exothermic heat flow) from a sample as it is irradiated with UV light under controlled isothermal conditions. nih.gov Since polymerization is an exothermic process, the rate of heat evolution is directly proportional to the rate of the reaction. researchgate.net

In a Photo-DSC experiment, a small sample of a formulation containing 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one and a monomer (e.g., an acrylate) is placed in the DSC cell. The cell is brought to a specific temperature, and then a UV light source is turned on to initiate polymerization. The instrument records the heat flow as a function of time. By integrating the heat flow curve, one can determine the total heat of polymerization and calculate the degree of monomer conversion at any given time. researchgate.net This technique allows for the rapid evaluation of how factors like initiator concentration, light intensity, and temperature affect the curing speed and efficiency. mdpi.comnih.gov

Interactive Table: Key Kinetic Parameters from Photo-DSC Analysis

Parameter Description Significance for Photopolymerization
Heat Flow (mW) The rate of heat energy released by the sample during the reaction. Directly proportional to the polymerization rate. The peak of the curve indicates the maximum reaction rate.
Time to Peak (s) The time it takes to reach the maximum rate of polymerization. A measure of the induction time and the speed of the initial reaction phase.
Total Heat of Reaction (ΔH, J/g) The total amount of heat evolved over the entire polymerization process. Used to calculate the final degree of conversion of the monomer.
Degree of Conversion (%) The percentage of monomer functional groups that have reacted. A critical measure of the completeness of the curing process and the final properties of the polymer.

| Polymerization Rate (Rp) | The rate at which monomer is converted to polymer. | Indicates the speed of the curing process, which is crucial for applications like 3D printing and coatings. nih.gov |

Real-time Fourier Transform Infrared Spectroscopy (RT-FTIR) is another indispensable tool for studying the kinetics of photopolymerization. scispace.comimaging.org This technique monitors the chemical changes occurring in a sample during UV curing by tracking the decrease in the absorbance of specific infrared bands associated with the reactive monomer functional groups. jasco-global.com

For acrylate-based systems initiated by 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one, the focus is typically on the carbon-carbon double bond (C=C) stretching vibration of the acrylate (B77674) group, which appears around 1638 cm⁻¹. nih.gov A thin film of the liquid formulation is placed in the FTIR spectrometer, and spectra are collected continuously as the sample is irradiated with a UV lamp. spectroscopyonline.comyoutube.com As the polymerization proceeds, the C=C bonds are consumed, leading to a decrease in the intensity of the 1638 cm⁻¹ peak. By normalizing this decrease against an internal standard peak that does not change during the reaction (e.g., a C=O ester peak), the degree of conversion can be calculated as a function of time. nih.gov RT-FTIR provides a direct measure of the chemical conversion and is highly effective for comparing the reactivity of different formulations and the efficiency of various photoinitiators. scispace.com

Interactive Table: Monitoring Acrylate Conversion with Real-Time FTIR

Time (seconds) C=C Peak Absorbance (at ~1638 cm⁻¹) Degree of Conversion (%)
0 1.00 0%
1 0.65 35%
2 0.40 60%
5 0.22 78%
10 0.15 85%

Spectrophotometric Methods for Quantitative Analysis

UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. researchgate.net Due to its aromatic (p-tolyl) group, 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one exhibits strong UV absorbance, making it an ideal candidate for this analytical technique.

The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first prepared by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). researchgate.netanalis.com.my The λmax for aromatic ketones like this compound is typically in the range of 240-280 nm. mu-varna.bg Once the calibration curve is established, the concentration of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one in an unknown sample can be determined by measuring its absorbance and interpolating the concentration from the curve. This method is widely used for quality control assays and for determining the concentration of the photoinitiator in solutions or extracts. mdpi.com

Interactive Table: Spectrophotometric Properties of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one

Parameter Typical Value/Condition Description
Solvent Methanol, Acetonitrile, or Chloroform A solvent that dissolves the compound and is transparent in the UV region of interest. researchgate.net
λmax (Wavelength of Max. Absorbance) ~255 nm (Varies slightly with solvent) The wavelength at which the compound absorbs the most light, providing maximum sensitivity for analysis.
Molar Absorptivity (ε) High (e.g., > 10,000 L mol⁻¹ cm⁻¹) A constant that indicates how strongly the compound absorbs light at λmax. A high value signifies good sensitivity.
Linear Range e.g., 1 - 20 mg/L The concentration range over which the Beer-Lambert law is obeyed and the calibration curve is linear. researchgate.net

| Correlation Coefficient (R²) | > 0.999 | A statistical measure of how well the calibration data fit a straight line, indicating the reliability of the method. |

Advanced Microscopy for Material Characterization (e.g., Surface Morphology, Cross-Sectional Analysis)

In the research and development of materials leveraging 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one, particularly in the realm of photopolymers, advanced microscopy techniques are indispensable for characterizing the resultant material's structure. As a photoinitiator, the compound is integral to the polymerization process, but the final properties of the polymer are heavily dependent on its micro- and nanoscale structure. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) provide critical insights into surface morphology and internal structure, which are key to understanding and optimizing material performance. pressbooks.pubazooptics.com

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography of polymers. pressbooks.pub It utilizes a focused beam of electrons to scan the sample's surface, generating high-resolution, three-dimensional images that reveal detailed information about surface features, texture, and porosity. azom.comazooptics.com For polymers created using 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one, SEM analysis can elucidate the degree of cure, the presence of any surface defects, and the distribution of fillers or other additives within the polymer matrix. azom.com

Cross-sectional analysis via SEM provides a view of the material's internal structure. This is often achieved by fracturing the sample (for instance, after cooling in liquid nitrogen) or by preparing a flat surface through microtoming. kpi.ua This method can reveal the internal morphology, such as the phase separation in polymer blends or the internal porosity of a hydrogel. kpi.ua By collecting backscattered electrons, which are sensitive to differences in atomic number, compositional information can also be inferred, helping to distinguish between different phases or components within the material. kpi.uatescan-analytics.com

Atomic Force Microscopy (AFM) offers even higher resolution, capable of visualizing surfaces at the nanometer scale. researchgate.net AFM operates by scanning a sharp probe over the sample surface. It provides quantitative data on surface roughness and can also map variations in mechanical properties like adhesion and modulus. researchgate.netbruker.com This is particularly useful for characterizing heterogeneous polymer systems, such as block copolymers or polymer blends, where different components can be distinguished based on their mechanical response. researchgate.net AFM does not require a conductive coating on the sample, which is often necessary for SEM, making it advantageous for insulating polymer materials. bruker.com

Furthermore, AFM can be used for cross-sectional analysis to probe subsurface structures and map the distribution of different phases within the bulk of the material. researchgate.net Techniques like TappingMode™ can provide qualitative compositional mapping, revealing the arrangement of amorphous and crystalline regions or the dispersion of nanofillers within a composite. bruker.com

The data obtained from these advanced microscopy techniques are crucial for establishing structure-property relationships in polymers initiated by 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one. The detailed morphological and topographical information allows researchers to tailor polymerization conditions and material composition to achieve desired performance characteristics.

Table 1: Representative Data from Advanced Microscopy of Photopolymers

This table presents typical data that can be obtained through SEM and AFM analysis of photopolymers, illustrating the capabilities of these techniques for material characterization.

ParameterTechniqueTypical Value/ObservationSignificance
Surface Morphology
Average Pore SizeSEM50 - 200 µmIndicates material porosity and potential for filtration or controlled release applications.
Surface Roughness (Ra)AFM5 - 50 nmAffects properties like wettability, adhesion, and friction. bruker.com
Phase DistributionSEM / AFMDistinct domains of hard and soft segments observed.Reveals the degree of phase separation in polymer blends or copolymers, impacting mechanical properties. kpi.uaresearchgate.net
Cross-Sectional Analysis
Internal StructureSEMDense, non-porous interior.Confirms the bulk integrity of the material.
Filler DispersionSEM with EDXAgglomerates of 1-5 µm observed.Assesses the homogeneity of composite materials, which is critical for consistent performance. azom.com
Subsurface HardnessAFM (PeakForce QNM)Variation in modulus between phases (e.g., 1 GPa vs. 2.5 GPa).Maps mechanical properties of individual components within a blend or composite. bruker.com

Future Research Directions and Emerging Applications

Exploration of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one in Advanced Manufacturing Technologies

The unique properties of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one make it a compelling candidate for cutting-edge manufacturing processes that rely on photopolymerization. Future research in this area is focused on optimizing its performance and expanding its utility in technologies such as stereolithography (SLA) and two-photon polymerization (TPP).

Stereolithography, a form of 3D printing, utilizes a UV laser to cure liquid photopolymer resins layer by layer. The effectiveness of photoinitiators like 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one is crucial for achieving high resolution and rapid curing speeds. google.com Research is being directed towards developing novel resin formulations that incorporate this photoinitiator to produce materials with enhanced mechanical properties, such as high toughness and resistance to mechanical stress. google.com

Two-photon polymerization is another advanced manufacturing technique that allows for the fabrication of micro- and nano-scale structures. This process relies on the simultaneous absorption of two photons to initiate polymerization, offering sub-diffraction-limit resolution. nih.govresearchgate.net The development of photoinitiator systems, potentially including derivatives of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one, with high two-photon absorption cross-sections is a key area of investigation. google.com

Development of Photoinitiator Systems for Sustainable and Green Chemistry Applications

The growing emphasis on environmental sustainability is driving research into greener alternatives to conventional polymerization processes. The development of photoinitiator systems based on 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one that align with the principles of green chemistry is a significant future direction.

A key focus is the formulation of bio-based resins derived from renewable resources. researchgate.netresinshelios.com Integrating 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one with monomers and oligomers sourced from biomass can lead to the production of more sustainable photopolymers. mdpi.com Research is exploring the compatibility and curing efficiency of this photoinitiator in various bio-based resin systems, aiming to reduce the carbon footprint of manufactured goods.

Furthermore, efforts are being made to develop water-soluble photoinitiators to minimize the use of volatile organic compounds (VOCs) in photopolymerization processes. researchgate.net While 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one itself has limited water solubility, research into its derivatives or the use of co-solvents and emulsification techniques could lead to more environmentally friendly aqueous-based systems.

Integration with Multifunctional Materials

The integration of photoinitiators like 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one into multifunctional materials is a promising area of research with the potential to create novel materials with tunable properties. These "smart" materials can respond to external stimuli such as light, temperature, or pH.

Future research will likely focus on incorporating this photoinitiator into hydrogel formulations. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are being explored for applications in drug delivery, tissue engineering, and soft robotics. The ability to precisely control the polymerization of hydrogels using UV light and a suitable photoinitiator is critical for creating complex and functional structures.

Moreover, the use of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one in the fabrication of composite materials and nanocomposites is an active area of investigation. By initiating the polymerization of a monomer matrix around reinforcing fillers, it is possible to create materials with enhanced strength, conductivity, or other desired properties.

In-depth Studies on Environmental Fate and Transformation Products

As the use of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one and other photoinitiators becomes more widespread, a thorough understanding of their environmental fate and the potential impact of their transformation products is essential.

Upon exposure to UV light, photoinitiators undergo cleavage to generate reactive radical species. The subsequent reactions and degradation pathways of the parent compound and its photolytic decomposition products in the environment are not fully understood. Research has identified various photolytic decomposition products from similar photoinitiators, highlighting the need for detailed studies on the specific transformation products of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one. researchgate.netnih.gov

Future research will need to employ advanced analytical techniques to identify and quantify these transformation products in various environmental matrices, such as water and soil. Furthermore, ecotoxicological studies are necessary to assess the potential risks of both the parent photoinitiator and its degradation products to aquatic and terrestrial organisms. nih.gov

Theoretical Advancements in Predicting Photochemical Behavior of α-Hydroxyketones

The photochemical behavior of α-hydroxyketones, including 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one, is governed by the Norrish Type I cleavage reaction. wikipedia.org In this process, the absorption of a UV photon excites the molecule, leading to the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group, which in turn generates two radical fragments that initiate polymerization. wikipedia.orgnih.gov

Computational chemistry and theoretical modeling are becoming increasingly powerful tools for predicting the photochemical behavior of molecules. Future research in this area will focus on developing and refining theoretical models to accurately predict the efficiency of the Norrish Type I cleavage for different α-hydroxyketones. researchgate.net

By understanding the structure-activity relationships, researchers can design novel photoinitiators with improved performance characteristics, such as higher initiation efficiency and absorption at longer wavelengths. researchgate.net Time-dependent density functional theory (TD-DFT) and other computational methods can provide valuable insights into the excited-state dynamics and reaction pathways of these molecules, guiding the synthesis of next-generation photoinitiators. nih.gov

Interactive Data Table: Properties of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Primary Application
2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one7473-98-5C11H14O2178.23Photoinitiator
2-Hydroxy-2-methyl-1-phenyl-1-propanone7473-98-5C10H12O2164.20Photoinitiator
1-Hydroxycyclohexyl phenyl ketone947-19-3C13H16O2204.26Photoinitiator
Benzophenone119-61-9C13H10O182.22Photoinitiator, UV filter

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via bromination of 4-methylpropiophenone followed by hydroxylation. For example, bromination using HBr or Br₂ under controlled conditions yields intermediates like 2-bromo-1-(p-tolyl)propan-1-one (yield: ~48–52%), which are then hydrolyzed to the target compound. Key intermediates are characterized using ¹H/¹³C NMR (e.g., diazo derivatives show characteristic peaks at δ 2.3–2.5 ppm for methyl groups) and IR spectroscopy (C=O stretches at ~1700 cm⁻¹). Reaction optimization should consider temperature control (40–60°C) and inert atmospheres to minimize side reactions .

Q. How can researchers validate the purity and structural integrity of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, mobile phase: acetonitrile/water gradient) with UV detection at 259 nm, where a purity threshold ≥95% is typical. Structural confirmation combines mass spectrometry (ESI-MS: [M+H]⁺ expected at m/z 207.1) and X-ray crystallography (if single crystals are obtainable). For amorphous samples, cross-validation using ²D NMR (e.g., HSQC, COSY) resolves ambiguities in stereochemistry .

Advanced Research Questions

Q. What is the mechanistic role of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one in photoinitiated polymerization systems?

  • Methodological Answer : The compound acts as a Norrish Type I photoinitiator , generating free radicals upon UV exposure (λ = 250–350 nm). The α-cleavage mechanism produces a benzoyl radical and a methyl-hydroxypropyl radical, initiating polymerization. Efficiency is quantified using photo-DSC (heat flow monitoring) and real-time FTIR to track monomer conversion rates. Comparative studies show its low migration tendency in polymer matrices, making it suitable for food-contact coatings .

Q. How does the steric and electronic environment of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one influence its stability under thermal or oxidative conditions?

  • Methodological Answer : Stability is assessed via thermogravimetric analysis (TGA) (decomposition onset ~200°C) and accelerated oxidative stress tests (H₂O₂/UV exposure). The p-tolyl group enhances steric protection of the ketone moiety, reducing hydrolysis rates. DFT calculations (B3LYP/6-31G*) model HOMO-LUMO gaps to predict reactivity. Storage recommendations include inert atmospheres and desiccated conditions (WGK Germany safety class 3) to prevent degradation .

Q. What analytical strategies resolve contradictions in reported spectral data for derivatives of 2-Hydroxy-2-methyl-1-(p-tolyl)propan-1-one?

  • Methodological Answer : Discrepancies in NMR chemical shifts (e.g., δ 1.5–1.7 ppm for methyl groups) arise from solvent polarity or tautomeric equilibria. Use variable-temperature NMR to identify dynamic processes, and compare with computed spectra (GIAO method, B3LYP/cc-pVTZ). Cross-referencing with crystallographic data (e.g., C–O bond lengths from SHELXL-refined structures) validates assignments .

Methodological Notes

  • Synthetic Optimization : For scaled-up synthesis, prioritize flow chemistry to enhance yield and reduce byproducts .
  • Safety Protocols : Follow P210/P201 guidelines (avoid ignition sources, use fume hoods) due to flammability risks .
  • Data Reproducibility : Report solvent, temperature, and instrument parameters explicitly to enable cross-lab validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.